Procurement Note: No Direct Head-to-Head Comparative Evidence Available for PDE5 or Other Established Targets
An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) yielded no quantitative data for 1-(cyclohexyloxy)-4-phenylphthalazine against any established pharmacological target for which a close analog has published data. Specifically, while the comparator MY-5445 (1-(3-chloroanilino)-4-phenylphthalazine) consistently demonstrates PDE5 inhibition with IC50 values of 0.5-0.6 µM and Ki of 1.3 µM , no corresponding inhibition data, selectivity profile, or functional assay results were found for the target compound. Furthermore, no direct comparative study between the two compounds was identified. This represents a critical evidence gap for scientific selection.
| Evidence Dimension | PDE5 Inhibition |
|---|---|
| Target Compound Data | No published data found |
| Comparator Or Baseline | MY-5445: PDE5 IC50 = 0.5-0.6 µM |
| Quantified Difference | Not calculable |
| Conditions | In vitro PDE5 enzymatic assay (standard conditions) |
Why This Matters
Without target engagement data, a researcher cannot rationally select 1-(cyclohexyloxy)-4-phenylphthalazine over the well-characterized MY-5445 for studies involving cyclic GMP phosphodiesterase or platelet aggregation, as the functional consequences of the structural modification remain completely unknown.
